N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide
CAS No.:
Cat. No.: VC16190658
Molecular Formula: C11H13N3O2S
Molecular Weight: 251.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O2S |
|---|---|
| Molecular Weight | 251.31 g/mol |
| IUPAC Name | N,N-dimethyl-4-(1H-pyrazol-5-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C11H13N3O2S/c1-14(2)17(15,16)10-5-3-9(4-6-10)11-7-8-12-13-11/h3-8H,1-2H3,(H,12,13) |
| Standard InChI Key | RUNPBAWSLYZGGK-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=NN2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide has the molecular formula C₁₁H₁₃N₃O₂S and a molecular weight of 251.31 g/mol. Its IUPAC name, N,N-dimethyl-4-(1H-pyrazol-5-yl)benzenesulfonamide, reflects the presence of a pyrazole ring at the para position of the benzene ring and a dimethylated sulfonamide group.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂S |
| Molecular Weight | 251.31 g/mol |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=NN2 |
| InChIKey | RUNPBAWSLYZGGK-UHFFFAOYSA-N |
| PubChem CID | 154704277 |
The compound’s X-ray crystallography data remain unpublished, but computational models predict a planar benzene ring with the pyrazole moiety adopting a nearly orthogonal orientation relative to the sulfonamide group. This spatial arrangement may influence its binding affinity to biological targets.
Spectroscopic Data
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IR Spectroscopy: Characteristic peaks include S=O stretching vibrations at 1334 cm⁻¹ and 1162 cm⁻¹, alongside C=N/C=C aromatic stretches near 1527 cm⁻¹ .
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NMR Spectroscopy: Proton NMR (DMSO-d₆) signals include a singlet at δ 2.4 ppm (3H, CH₃), aromatic protons between δ 7.3–8.0 ppm, and a pyrazole proton at δ 6.3 ppm .
Synthesis and Preparation
Synthetic Pathways
While no explicit synthesis route for N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide is documented, analogous compounds are typically synthesized via electrophilic aromatic substitution or nucleophilic sulfonylation . A plausible route involves:
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Sulfonation: Reaction of 4-(1H-pyrazol-3-yl)benzene with chlorosulfonic acid to form the sulfonyl chloride intermediate.
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Amination: Treatment with dimethylamine to substitute the chloride group, yielding the final sulfonamide.
Table 2: Representative Synthesis Conditions for Analogous Sulfonamides
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonyl Chloride Formation | ClSO₃H, 0–5°C, 2 hr | 75% |
| Amination | Dimethylamine, THF, RT, 2 hr | 83% |
Regioselectivity Challenges
The synthesis of pyrazole-containing sulfonamides often faces regioselectivity issues due to the pyrazole’s tautomeric equilibrium. Strategies to mitigate this include using directing groups or low-temperature conditions to favor the desired isomer .
Molecular Modeling and Structure-Activity Relationships (SAR)
Electronic Effects
Density Functional Theory (DFT) calculations on similar compounds reveal that electron-withdrawing groups on the pyrazole ring (e.g., -Cl, -Br) enhance binding to parasitic targets by increasing the sulfonamide’s electrophilicity .
Lipophilicity Optimization
LogP values for pyrazole-containing sulfonamides range from 1.2–3.5, with optimal activity observed near 2.5 . The dimethylamine group in N,N-Dimethyl-4-(1H-pyrazol-3-yl)benzenesulfonamide likely lowers LogP compared to non-alkylated analogs, potentially improving solubility.
Future Research Directions
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